molecular formula C11H11N3OS2 B11460518 2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11460518
M. Wt: 265.4 g/mol
InChI Key: MXLJGIBPTGQDML-UHFFFAOYSA-N
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Description

2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that features a unique structure combining a thiazole ring fused with a pyridine ring. The presence of a thiophene ring and a methylamino group further enhances its chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid with thioamide derivatives in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then subjected to cyclization reactions to form the desired thiazolo[4,5-b]pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.

Major Products

Scientific Research Applications

2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)-[1,3]thiazolo[4,5-b]quinoline: Similar structure but lacks the methylamino group.

    4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Contains a thiophene ring but has a different core structure.

Uniqueness

2-(Methylamino)-7-(thiophen-2-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the methylamino group and the fused thiazole-pyridine structure sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

IUPAC Name

2-(methylamino)-7-thiophen-2-yl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C11H11N3OS2/c1-12-11-14-10-9(17-11)6(5-8(15)13-10)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,14)(H,13,15)

InChI Key

MXLJGIBPTGQDML-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=CS3

Origin of Product

United States

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